molecular formula C28H22O4S2 B12792309 Benzeneacetic acid, a,a'-dithiobis(a-phenyl- CAS No. 21089-44-1

Benzeneacetic acid, a,a'-dithiobis(a-phenyl-

Katalognummer: B12792309
CAS-Nummer: 21089-44-1
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: MMYHHXVQHCJTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) is a compound with a complex structure that includes benzene rings and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) typically involves the reaction of benzeneacetic acid with sulfur-containing reagents. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur compounds.

    Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, redox reactions, and binding to specific proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid: A simpler analog with similar structural features but lacking the sulfur atoms.

    Benzeneacetic acid: Another related compound with a similar backbone but different functional groups.

Uniqueness

Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is essential.

Eigenschaften

CAS-Nummer

21089-44-1

Molekularformel

C28H22O4S2

Molekulargewicht

486.6 g/mol

IUPAC-Name

2-[[carboxy(diphenyl)methyl]disulfanyl]-2,2-diphenylacetic acid

InChI

InChI=1S/C28H22O4S2/c29-25(30)27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)33-34-28(26(31)32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,29,30)(H,31,32)

InChI-Schlüssel

MMYHHXVQHCJTHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.